4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery and Development
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, playing a critical role in the development of new therapeutic agents. nih.gov These organic molecules, which contain at least one atom other than carbon within a ring structure, are integral to a vast number of biological processes. mdpi.com Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are advantageous for drug design. These properties include modulating lipophilicity, polarity, solubility, and the capacity for hydrogen bonding, which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The structural diversity of heterocyclic scaffolds is immense, ranging from simple five- or six-membered rings to complex fused systems. nih.gov This diversity allows medicinal chemists to create a wide array of molecular frameworks that can be finely tuned to interact with specific biological targets like enzymes, receptors, and nucleic acids. nih.gov Nitrogen-containing heterocycles are particularly widespread in pharmaceuticals, largely due to their ability to form key hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. nih.gov This versatility makes heterocyclic compounds indispensable tools for lead identification and optimization, enabling the development of drugs with improved potency, selectivity, and safety profiles. nih.gov Furthermore, these scaffolds provide a valuable platform for developing novel agents that can circumvent mechanisms of drug resistance, a persistent challenge in areas such as oncology and infectious diseases. nih.gov
The Furo[2,3-d]pyrimidine (B11772683) Scaffold as a Prominent Chemotype in Medicinal Chemistry
Among the many classes of heterocyclic compounds, the furo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. This fused heterocyclic system, consisting of a furan (B31954) ring fused to a pyrimidine (B1678525) ring, is a key component in numerous compounds with a wide spectrum of biological activities. bu.edu.egjocpr.com Its structural features allow it to serve as a versatile template for designing molecules that can interact with various biological targets, often by mimicking the binding of endogenous purines.
Research has demonstrated that derivatives of the furo[2,3-d]pyrimidine core exhibit a remarkable range of pharmacological effects. researchgate.net They have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov A significant area of focus has been their development as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Furo[2,3-d]pyrimidine derivatives have been designed to target several important kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Akt kinases. nih.govnih.govresearchgate.net The scaffold's ability to be readily functionalized at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity against specific kinase targets.
| Furo[2,3-d]pyrimidine Derivative Class | Reported Biological Activity | Therapeutic Area |
|---|---|---|
| 6-Aryl-furo[2,3-d]pyrimidin-4-amines | EGFR Inhibition | Oncology |
| 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines | VEGFR-2, PDGFR-β, and Tubulin Inhibition | Oncology |
| 5,6-Disubstituted furo[2,3-d]pyrimidines | Akt1 Kinase Inhibition | Oncology |
| General Furo[2,3-d]pyrimidines | Antifolate Activity | Oncology, Infectious Disease |
| General Furo[2,3-d]pyrimidines | Antimicrobial, Antiviral | Infectious Disease |
Academic Research Context of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine and its Analogs
While specific academic literature focusing solely on this compound is limited, extensive research has been conducted on its close structural analogs, particularly those with a 2,6-dimethylfuro[2,3-d]pyrimidine core. This body of work provides a clear context for the potential utility and investigation of this specific compound. The primary focus of this research has been the development of multi-targeted kinase inhibitors for cancer therapy. nih.gov
A key synthetic intermediate in this area of research is 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine. This compound serves as a versatile precursor for generating a library of derivatives by reacting it with various nucleophiles, such as substituted anilines and amines, at the C-4 position. nih.gov This synthetic strategy allows for the systematic modification of the scaffold to explore how different substituents impact biological activity.
One significant study detailed the design, synthesis, and biological evaluation of a series of 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted antitumor agents. nih.gov In this research, compounds were evaluated for their ability to inhibit key receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2 and Platelet-Derived Growth Factor Receptor β (PDGFR-β), as well as their effects on tubulin polymerization. Several analogs demonstrated potent, nanomolar-level inhibition of these targets and exhibited significant cytotoxicity against tumor cell lines. nih.gov For instance, compound 11 from this series, a 4-anilino substituted analog, not only inhibited VEGFR-2 and PDGFR-β but also bound to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization and mitotic arrest. nih.gov This dual mechanism of action—simultaneously targeting angiogenesis and cell division—represents a promising strategy for developing more effective cancer therapies. The hydrochloride salt of this compound reduced tumor size and vascularity in murine models, showing superior performance to established drugs like docetaxel (B913) and sunitinib (B231) without overt toxicity. nih.gov
The findings from these studies on close analogs underscore the therapeutic potential of the 2,6-dimethylfuro[2,3-d]pyrimidine scaffold. The research highlights the importance of the substituents at the C-4 position for achieving high potency and a desired pharmacological profile.
| Compound | Structure (R-group at C4 position) | VEGFR-2 IC₅₀ (µM) | PDGFR-β IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
|---|---|---|---|---|
| 3 | Aniline | 0.18 | 0.24 | >100 |
| 4 | 4-Fluoroaniline | 0.11 | 0.15 | >100 |
| 10 | 3-Amino-4-methylaniline | 0.021 | 0.025 | >100 |
| 11 | 4-Methoxyaniline | 0.015 | 0.011 | 2.1 |
| 12 | N-(4-methoxyphenyl)-N-methylamine | 0.019 | 0.015 | 2.5 |
| 15 | N-(4-methoxyphenyl)ethan-1-amine | 0.025 | 0.019 | 2.8 |
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylfuro[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEVJFYMGKQFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344308 | |
| Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22727-43-1 | |
| Record name | 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 D Pyrimidine Systems
General Synthetic Strategies for the Furo[2,3-d]pyrimidine (B11772683) Core
The construction of the furo[2,3-d]pyrimidine system is a versatile process that can be initiated from either the furan (B31954) or the pyrimidine (B1678525) ring, allowing for a wide range of substitutions and functionalizations.
One of the primary strategies for synthesizing furo[2,3-d]pyrimidines involves the annulation of a pyrimidine ring onto a suitably functionalized furan derivative. This approach typically starts with a 2-aminofuran-3-carbonitrile (B147697) or a related 2-aminofuran-3-carboxylate precursor. These furan building blocks contain the necessary functionalities in a vicinal arrangement to facilitate the closure of the pyrimidine ring.
A common method involves the reaction of 2-aminofuran-3-carbonitriles with various one-carbon reagents. For instance, treatment with formamide (B127407) at elevated temperatures can lead to the formation of 4-aminofuro[2,3-d]pyrimidines. Similarly, orthoesters can be employed to introduce a carbon atom and facilitate cyclization. Another approach is the reaction with isothiocyanates, which leads to the formation of a thiourea (B124793) intermediate that can subsequently cyclize to yield furo[2,3-d]pyrimidine-2-thiones. These can then be further functionalized.
The following table provides an overview of common precursors and reagents used in this synthetic strategy.
| Furan Precursor | Reagent | Resulting Furo[2,3-d]pyrimidine |
| 2-Amino-3-cyanofuran | Formamide | 4-Aminofuro[2,3-d]pyrimidine |
| 2-Amino-3-ethoxycarbonylfuran | Urea | Furo[2,3-d]pyrimidine-2,4-dione |
| 2-Amino-3-cyanofuran | Isothiocyanate | 2-Thioxo-furo[2,3-d]pyrimidin-4-amine |
| 2-Amino-3-cyanofuran | Guanidine (B92328) | 2,4-Diaminofuro[2,3-d]pyrimidine |
An alternative and widely used approach is the construction of the furan ring onto a pre-existing pyrimidine scaffold. This method often utilizes a pyrimidine derivative with reactive substituents at the 5- and 6-positions, or at the 4- and 5-positions, which can participate in cyclization reactions to form the fused furan ring.
A common precursor for this strategy is a 5-hydroxypyrimidine (B18772) or a 5-aminopyrimidine (B1217817) derivative. For example, a 5-hydroxypyrimidine can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the 6-position, which can then be cyclized. Another prevalent method involves the reaction of a 5-halopyrimidine with a propargyl alcohol derivative, followed by a palladium-catalyzed Sonogashira coupling and subsequent cyclization to form the furan ring.
The reaction of a 2-aminopyrimidine (B69317) with an α-haloketone is a classical method for the construction of the fused furan ring. The initial step is the N-alkylation of the amino group of the pyrimidine by the α-haloketone, followed by an intramolecular cyclization to form the furo[2,3-d]pyrimidine system.
The table below summarizes key pyrimidine precursors and reagents for this synthetic route.
| Pyrimidine Precursor | Reagent | Intermediate/Product |
| 2,4-Diamino-6-hydroxypyrimidine | α-Halo ketone | Furo[2,3-d]pyrimidin-2-amine |
| 5-Hydroxyuracil | Vilsmeier reagent | Furo[2,3-d]pyrimidine-2,4-dione |
| 5-Iodouracil | Terminal alkyne | Furo[2,3-d]pyrimidine derivative |
| 4-Chloro-5-formylpyrimidine | Active methylene (B1212753) compound | Furo[2,3-d]pyrimidine derivative |
Specific Synthetic Routes for 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine and Related Analogs
The synthesis of the specific compound this compound can be approached through several synthetic pathways, including both multi-step and one-pot methodologies.
A plausible and common multi-step synthesis of this compound involves a two-step process starting from readily available precursors.
The first step is the synthesis of the key intermediate, 2-amino-4,6-dimethylpyrimidine. This is typically achieved through the condensation of acetylacetone (B45752) with guanidine nitrate (B79036) in an aqueous alkaline medium. rsc.orgsemanticscholar.org The reaction proceeds by heating the reactants in the presence of a base such as sodium carbonate. rsc.orgsemanticscholar.org
The second step involves the construction of the furan ring onto the pre-formed 2-amino-4,6-dimethylpyrimidine. This can be accomplished by reacting it with an appropriate α-haloketone, such as chloroacetone. The reaction likely proceeds via initial N-alkylation of the pyrimidine ring nitrogen or the exocyclic amino group, followed by an intramolecular cyclization to form the fused furan ring, yielding the target compound, this compound.
A detailed breakdown of this proposed multi-step synthesis is provided in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Acetylacetone, Guanidine nitrate | Sodium carbonate, Water, Heat | 2-Amino-4,6-dimethylpyrimidine |
| 2 | 2-Amino-4,6-dimethylpyrimidine, Chloroacetone | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | This compound |
In recent years, one-pot multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic scaffolds like furo[2,3-d]pyrimidines. These reactions offer several advantages, including operational simplicity, reduced reaction times, and higher yields by avoiding the isolation of intermediates.
While a specific one-pot synthesis for this compound is not extensively documented, related furo[2,3-d]pyrimidine derivatives have been successfully synthesized using MCRs. For instance, a three-component reaction of an aldehyde, malononitrile, and a barbituric acid derivative can yield substituted pyrano[2,3-d]pyrimidines, and similar strategies can be adapted for furo[2,3-d]pyrimidines.
Another example involves the palladium-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes. Such methodologies highlight the potential for developing a one-pot synthesis for the target compound by carefully selecting the appropriate starting materials.
The following table illustrates a general scheme for a multi-component reaction leading to a furo[2,3-d]pyrimidine core.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| Arylglyoxal | 1,3-Dimethylbarbituric acid | Isocyanide | ZrOCl2·8H2O, Water, 50 °C | Substituted furo[2,3-d]pyrimidine |
| β-Ketodinitrile | Boronic acid | Aldehyde | Pd(II) catalyst | 2,4,6-Triarylfuro[2,3-d]pyrimidine |
Precursors and Reaction Conditions in Furo[2,3-d]pyrimidine Synthesis
The successful synthesis of furo[2,3-d]pyrimidines is highly dependent on the choice of precursors and the optimization of reaction conditions.
Common precursors for the furan component in the "construction of pyrimidine nucleus" strategy include 2-aminofuran-3-carbonitriles and 2-aminofuran-3-carboxylates. For the pyrimidine component in the "construction of furan nucleus" strategy, key precursors are often substituted pyrimidines such as 2-aminopyrimidines, 5-hydroxypyrimidines, and 5-halopyrimidines. The synthesis of 2-amino-4,6-dimethylpyrimidine, a crucial precursor for the target compound, typically utilizes acetylacetone and a guanidine salt. rsc.orgsemanticscholar.org
Reaction conditions can vary significantly depending on the chosen synthetic route. The condensation to form the initial pyrimidine ring often requires basic conditions and elevated temperatures. For the subsequent cyclization to form the furan ring, conditions can range from basic to acidic, and often involve heating in a suitable solvent such as ethanol, DMF, or dioxane. The use of catalysts, particularly palladium catalysts in cross-coupling reactions, is also common in modern synthetic approaches to furo[2,3-d]pyrimidines. Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.
The table below provides a summary of common precursors and the typical reaction conditions employed in their transformation to furo[2,3-d]pyrimidines.
| Precursor | Reaction Type | Typical Reagents and Conditions |
| 2-Aminofuran-3-carbonitrile | Pyrimidine ring formation | Formamide, 180-200 °C |
| 2-Amino-4,6-dimethylpyrimidine | Furan ring formation | α-Haloketone, K2CO3, DMF, 80-100 °C |
| 5-Iodopyrimidine | Sonogashira coupling and cyclization | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base, solvent (e.g., THF) |
| Barbituric acid derivative | Multi-component reaction | Aldehyde, malononitrile, catalyst (e.g., piperidine), ethanol, reflux |
Pharmacological and Biological Investigations of 4,6 Dimethylfuro 2,3 D Pyrimidin 2 Amine Analogs
Research on Anticancer Activities
Analogs of 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on two main mechanisms of action: the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell signaling, and the targeting of microtubules, which are essential components of the cytoskeleton involved in cell division.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. Analogs of this compound have demonstrated inhibitory activity against several key RTKs.
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. A series of novel 4-anilino-furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potential EGFR inhibitors. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine (B11772683) ring have been shown to significantly influence their in-vitro EGFR inhibitory activity. nih.gov
Notably, derivatives with a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative (8c) and the 3-bromoaniline (B18343) derivative (8d), have demonstrated significant submicromolar inhibition of EGFR. nih.gov Another study reported on 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidine analogs, with some compounds showing EGFR inhibitory activity in the nanomolar range. nih.gov
| Compound | EGFR IC50 (nM) |
|---|---|
| Compound 254 | 68.2 |
| Compound 255 | 162 |
| Compound 256 | 90 |
| Compound 257 | 226 |
Data from a study on 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines. nih.gov
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent, dose-related inhibition of VEGFR-2 with IC50 values in the nanomolar range. nih.gov For instance, a furo[2,3-d]pyrimidine-based derivative (15b) showed significant inhibition of human umbilical vein endothelial cells (HUVEC) proliferation. nih.gov
| Compound | VEGFR-2 IC50 (nM) |
|---|---|
| Compound 15b | 946 |
| Compound 16c | 551 |
| Compound 16e | 122 |
Data from a study on furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) based-derivatives. researchgate.net
Platelet-derived growth factor receptor-beta (PDGFR-β) is another important RTK involved in tumor angiogenesis and cell proliferation. Research into 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines has revealed that some of these compounds can inhibit PDGFR-β. nih.gov Four compounds in this series (11–13, and 15) were found to inhibit both VEGFR-2 and PDGFR-β, in addition to targeting tubulin. nih.gov
| Compound | PDGFR-β IC50 (nM) |
|---|---|
| Compound 11 | Data not specified |
| Compound 12 | Data not specified |
| Compound 13 | Data not specified |
| Compound 15 | Data not specified |
While the study reported inhibitory activity, specific IC50 values for PDGFR-β were not provided in the referenced text. nih.gov
Mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives has been designed to target FLT3-ITD. imtm.cz These compounds have demonstrated cytotoxicity in FLT3-ITD expressing AML cell lines in the nanomolar range. imtm.cz For example, compound 49 from this series showed potent inhibition of FLT3 in a cellular context. imtm.cz
| Compound | FLT3 IC50 (nM) |
|---|---|
| Compound 49 | 174 |
Data from a NanoBRET target engagement assay in HEK293 cells. imtm.cz
Microtubule Targeting and Modulation
Microtubules are dynamic polymers that are crucial for cell division, intracellular transport, and maintenance of cell shape. They are a well-established target for anticancer drugs. A study on 4-substituted 5-methyl-furo[2,3-d]pyrimidines reported their potent microtubule depolymerizing activities. nih.gov Several compounds in this series inhibited tubulin assembly with IC50 values comparable to the well-known microtubule-destabilizing agent, combretastatin (B1194345) A-4. nih.gov These compounds were found to bind to the colchicine (B1669291) site on tubulin, leading to the disruption of the microtubule network and subsequent cell cycle arrest and apoptosis. nih.gov
| Compound | Tubulin Assembly IC50 (µM) |
|---|---|
| Compound 4 | Comparable to Combretastatin A-4 |
| Compound 6 | Comparable to Combretastatin A-4 |
| Compound 7 | Comparable to Combretastatin A-4 |
| Compound 9 | Comparable to Combretastatin A-4 |
The study reported comparable IC50 values to combretastatin A-4 without providing specific numerical data. nih.gov
Antifolate Mechanisms
Certain analogs of furo[2,3-d]pyrimidine have been investigated as antifolates, a class of drugs that interfere with the action of folic acid. A primary target for antifolates is dihydrofolate reductase (DHFR), an essential enzyme that reduces dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell growth. mdpi.com Inhibition of DHFR leads to a depletion of these essential precursors, ultimately causing cell death. nih.gov
Classical antifolate analogs containing a novel furo[2,3-d]pyrimidine ring system have been synthesized and evaluated for their DHFR inhibitory activity. drugbank.com These compounds showed moderate to good inhibition of DHFR from various sources, including human, rat liver, and opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. drugbank.com For instance, N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-methyl analog demonstrated DHFR inhibitory activity with IC50 values in the micromolar to nanomolar range. drugbank.com The N-methyl analog was found to be approximately twice as potent as the parent compound. drugbank.com
These findings suggest that the furo[2,3-d]pyrimidine scaffold can serve as a basis for the development of potent DHFR inhibitors. The mechanism of action for these compounds is believed to be their structural similarity to folic acid, allowing them to bind to the active site of DHFR and block its function. nih.gov
Thymidylate synthase (TS) is another critical enzyme in the folate pathway and a key target for cancer chemotherapy. researchgate.net TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. wikipedia.org Inhibition of TS leads to a "thymineless death" of cells. nih.gov
While some pyrrolo[2,3-d]pyrimidine-based antifolates have shown potent dual inhibition of both TS and DHFR, the activity of furo[2,3-d]pyrimidine analogs as TS inhibitors is less pronounced. nih.gov Studies on classical furo[2,3-d]pyrimidine antifolates, which were designed as potential dual inhibitors, found them to be inactive against TS from various sources. drugbank.com However, metabolite protection studies with related pyrrolo[2,3-d]pyrimidine analogs suggest that TS can be a major target, and that polyglutamylated forms of the compounds may serve as the intracellular TS inhibitors. researchgate.net This indicates that while direct inhibition of the isolated enzyme by the parent furo[2,3-d]pyrimidine compound may be weak, intracellular metabolism could potentially lead to active TS inhibitors.
Induction of Apoptosis and Anti-proliferative Effects in Cancer Cell Lines
Analogs of this compound have demonstrated significant anti-proliferative activity against a variety of cancer cell lines. This cytotoxicity is closely linked to their ability to induce apoptosis, or programmed cell death.
The anti-proliferative effects of these compounds are often potent, with some derivatives exhibiting GI50 (50% growth inhibition) values in the nanomolar range across numerous cell lines in the National Cancer Institute's 60-cell line panel. nih.gov For example, a 4-substituted 5-methyl-furo[2,3-d]pyrimidine showed GI50 values less than 10 nM in 47 of the tested cell lines. nih.gov The anti-proliferative activity has been observed in various cancer types, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and leukemia. nih.govmdpi.comekb.eg
The induction of apoptosis by these compounds is a direct consequence of their antimitotic activity. By inhibiting tubulin polymerization, the furo[2,3-d]pyrimidine analogs cause a mitotic arrest, where cells are unable to proceed through cell division. nih.gov This prolonged arrest at the G2/M phase of the cell cycle triggers the intrinsic apoptotic pathway. mdpi.com Studies on related pyrimidine (B1678525) derivatives have shown that they can induce a significant increase in the proportion of apoptotic cells, as measured by Annexin V staining. nih.gov Furthermore, these compounds can lead to an increase in the levels of key apoptotic proteins like caspase-3. nih.gov
Table 2: Anti-proliferative Activity of Furo[2,3-d]pyrimidine Analogs in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Compound Activity (IC50/GI50) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 4.3 ± 0.11 µg/mL (for a thieno[2,3-d]pyrimidine analog) | nih.gov |
| MDA-MB-435 | Melanoma | Potency comparable to CA-4 and paclitaxel | nih.gov |
| NCI 60-cell panel | Various | <10 nM in 47 cell lines (for a specific analog) | nih.gov |
Research on Antimicrobial Activities
The pyrimidine scaffold, including the furo[2,3-d]pyrimidine core, is a constituent of many compounds with a broad spectrum of biological activities, including antimicrobial effects. researchgate.netnih.gov Research has explored the potential of pyrimidine derivatives as antibacterial and antifungal agents.
Studies on various substituted pyrimidines have shown activity against a range of microorganisms. For instance, certain 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivatives were screened against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible and -resistant Staphylococcus aureus, and Candida albicans. jmaterenvironsci.com Some of these compounds exhibited moderate inhibitory activity against these microbes. jmaterenvironsci.com
Furthermore, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to furo[2,3-d]pyrimidines, have demonstrated significant antimicrobial activity. mdpi.com Some of these compounds showed higher efficacy than the standard drugs cefotaxime (B1668864) (antibacterial) and fluconazole (B54011) (antifungal). mdpi.com The antimicrobial mechanism of pyrimidine derivatives can be attributed to various cellular targets, including DHFR, as discussed in the antifolate section, which is an enzyme present in both mammalian and microbial cells. nih.govresearchgate.net The development of pyrimidine-based compounds continues to be an active area of research for new antimicrobial agents. nih.gov
Investigations into Broad-Spectrum Antimicrobial Potential
The antimicrobial potential of the broader class of pyrimidine derivatives has been a subject of scientific inquiry. Various studies have demonstrated that certain pyrimidine analogs exhibit activity against a range of microbial pathogens. For instance, newly synthesized pyrimidine and pyrimidopyrimidine derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungi Candida albicans and Aspergillus flavus. nih.gov Some of these compounds showed strong antimicrobial effects when compared to reference drugs. nih.gov
Research into 2,4,5,6-tetrasubstituted pyrimidines has highlighted their potential as antibacterial and anti-biofilm agents, particularly against Staphylococcus aureus. nih.gov This suggests that the pyrimidine core can be a valuable scaffold for the development of new antimicrobial agents. Further investigations into specific analogs, including those of this compound, are warranted to delineate their full antimicrobial spectrum.
Efficacy against Specific Microorganisms
While broad-spectrum activity is a key area of investigation, the efficacy of pyrimidine derivatives against specific, clinically relevant microorganisms has also been explored.
Gram-Positive Bacteria:
Staphylococcus aureus : Several studies have focused on the activity of pyrimidine derivatives against S. aureus. Halogenated pyrimidines and pyrrolopyrimidines have been shown to inhibit both the growth of planktonic cells and the formation of biofilms by S. aureus. nih.gov Specific multisubstituted pyrimidines have demonstrated bactericidal activity against this pathogen. nih.gov
Gram-Negative Bacteria:
Escherichia coli : The antibacterial activity of various pyrimidine derivatives has been evaluated against E. coli. Some synthesized compounds have shown considerable inhibition against this Gram-negative bacterium. jocpr.com
Fungi:
Candida albicans : Certain novel pyrimidine derivatives have demonstrated moderate resistance against Candida albicans. ekb.eg
Aspergillus flavus : The antifungal activity of pyrimidopyrimidine derivatives has also been tested against Aspergillus flavus, with some compounds showing promising results. nih.gov
| Compound Class | Microorganism | Observed Activity |
|---|---|---|
| Pyrimidine and Pyrimidopyrimidine Derivatives | Staphylococcus aureus | Strong antimicrobial effects nih.gov |
| Pyrimidine and Pyrimidopyrimidine Derivatives | Bacillus subtilis | Strong antimicrobial effects nih.gov |
| Pyrimidine and Pyrimidopyrimidine Derivatives | Escherichia coli | Strong antimicrobial effects nih.gov |
| Pyrimidine and Pyrimidopyrimidine Derivatives | Candida albicans | Strong antimicrobial effects nih.gov |
| Pyrimidine and Pyrimidopyrimidine Derivatives | Aspergillus flavus | Strong antimicrobial effects nih.gov |
| Halogenated Pyrimidines | Staphylococcus aureus | Inhibition of biofilm formation nih.gov |
| Multisubstituted Pyrimidines | Staphylococcus aureus | Bactericidal activity nih.gov |
| 4-Amino-pyrido[2,3-d]pyrimidines | Escherichia coli | Considerable inhibition jocpr.com |
| Thioxopyrimidine Derivatives | Candida albicans | Moderate resistance ekb.eg |
Research on Antiviral Activities
The structural resemblance of the furo[2,3-d]pyrimidine core to endogenous purines makes it a candidate for investigation as an antiviral agent, with the potential to interfere with viral replication processes.
Activity against Select Viral Pathogens (e.g., Poxviruses, Measles Virus)
While direct evidence for the activity of this compound against poxviruses and measles virus is not extensively documented in the available literature, the broader class of pyrimidine analogs has been a source of antiviral compounds. Pyrimidine analogs are among the diverse classes of molecules identified with antiviral activity against orthopoxvirus infections. mdpi.com However, specific studies detailing the efficacy of furo[2,3-d]pyrimidine derivatives against poxviruses are limited.
Inhibition of Viral Proteases (e.g., SARS-CoV-2 MPro and PLPro)
The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial enzymes for viral replication, making them prime targets for antiviral drug development. mdpi.comresearchgate.net While specific inhibitory data for this compound against these proteases is not specified, related heterocyclic scaffolds have been investigated.
For instance, some pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to have inhibitory effects on SARS-CoV-2 Mpro. figshare.com One such derivative, a triazolopyrimidine, exhibited an IC50 value of 8.723 µM against this enzyme. figshare.com This suggests that the broader pyrimidine-based fused ring systems have the potential to be developed as inhibitors of SARS-CoV-2 proteases. Mercapto-pyrimidines have been identified as reversible covalent inhibitors of PLpro and have been shown to inhibit viral replication in cells. rsc.org
| Compound Class | Viral Target | Reported Activity (IC50) |
|---|---|---|
| Triazolopyrimidin Derivative | SARS-CoV-2 Mpro | 8.723 µM figshare.com |
| Hydrazinylpyridopyrimidine Derivative | SARS-CoV-2 Mpro | 10.69 µM figshare.com |
| Mercapto-pyrimidine Derivative | SARS-CoV-2 PLpro | 5.1 µM rsc.org |
| Optimized Mercapto-pyrimidine Derivative | SARS-CoV-2 PLpro | 0.85 µM rsc.org |
Other Investigated Biological Activities of Furo[2,3-d]pyrimidines
Beyond their antimicrobial and antiviral potential, furo[2,3-d]pyrimidine derivatives have been explored for a variety of other biological activities, primarily in the field of oncology.
The furo[2,3-d]pyrimidine scaffold is a key component in many reported cytotoxic agents. nih.gov This has led to the synthesis and evaluation of numerous analogs for their anticancer properties. For example, a series of diverse furo[2,3-d]pyrimidines were screened for their antitumor effects against HepG2, Bel-7402, and HeLa cell lines in vitro, with one compound exhibiting an IC50 of 0.70 μM against HepG2 cells. researchgate.nettandfonline.com
Furthermore, these compounds have been investigated as kinase inhibitors. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is present in many ATP-competitive inhibitors of different kinases. nih.gov Furo[2,3-d]pyrimidine derivatives have been designed as PI3K/AKT dual inhibitors, with some compounds showing potent anticancer activity. nih.govrsc.org Novel furo[2,3-d]pyrimidine-based chalcones have also been synthesized and demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov
Structure Activity Relationship Sar Studies of 4,6 Dimethylfuro 2,3 D Pyrimidin 2 Amine Derivatives
Elucidation of Key Structural Features for Biological Activity
The biological activity of furo[2,3-d]pyrimidine (B11772683) derivatives is intrinsically linked to the central heterocyclic ring system. This scaffold acts as a versatile template for designing inhibitors that can interact with the ATP-binding sites of various kinases. The pyrimidine (B1678525) ring, in particular, is a well-established pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and engage in other crucial interactions within protein active sites. nih.govresearchgate.net
Influence of Substituents at the Furo[2,3-d]pyrimidine Core
Role of Modifications at the C-4 Amino Group
Modifications at the C-4 position of the furo[2,3-d]pyrimidine core have been shown to be critical for biological activity. In a study on EGFR inhibitors, the introduction of a chiral 4-benzylamino group was found to be a key determinant of potency. nih.gov This highlights the importance of both the nature of the substituent and its stereochemistry in achieving effective target engagement. The presence of an amino group at this position allows for the exploration of a wide range of substituents that can be tailored to fit the specific contours and chemical environment of the target's active site. nih.gov
Significance of Substituents at the C-5 and C-6 Positions (e.g., Methyl, Aryl groups)
Substituents at the C-5 and C-6 positions of the furo[2,3-d]pyrimidine ring play a significant role in modulating the biological activity of these compounds. The introduction of aryl groups at the C-6 position has been a successful strategy in the development of potent EGFR inhibitors. nih.gov The nature of the aryl substituent and its substitution pattern can fine-tune the inhibitory activity.
Furthermore, the presence of methyl and 2-thienyl groups at the C-6 and C-5 positions, respectively, has been shown to result in strong inhibitory activity against AKT-1 kinase. nih.gov In another study, furo[2,3-d]pyrimidine-based chalcones with halogen substituents on a phenyl ring attached to the core demonstrated improved cytotoxicity against tumor cells compared to analogs with methylated, methoxylated, or hydroxylated groups. nih.gov
The following table summarizes the impact of various substitutions on the furo[2,3-d]pyrimidine core on anticancer activity:
| Compound | C-4 Substituent | C-5 Substituent | C-6 Substituent | Target/Activity | Reference |
| Derivative of 6-aryl-furo[2,3-d]pyrimidin-4-amine | (R)-1-phenylethylamine | - | p-(N,N-dimethyl-1,2-diamine)phenyl | EGFR inhibitor, equipotent to Erlotinib | nih.gov |
| Compound V | - | 2-thienyl | methyl | AKT-1 kinase inhibitor (IC50 = 24 µM) | nih.gov |
| Chalcone 5d | - | H | Chalcone moiety with halogenated phenyl | Potent anti-proliferative activity (Mean GI50 = 2.41 µM) | nih.govrsc.org |
| Chalcone 5e | - | H | Chalcone moiety with halogenated phenyl | Potent anti-proliferative activity (Mean GI50 = 1.23 µM) | nih.govrsc.org |
Stereochemical Considerations in Furo[2,3-d]pyrimidine SAR
Stereochemistry plays a crucial role in the structure-activity relationship of furo[2,3-d]pyrimidine derivatives. The EGFR activity of 6-aryl-furo[2,3-d]pyrimidin-4-amines was found to be highly dependent on the presence of a chiral 4-benzylamino group with the correct stereochemistry. nih.gov Specifically, the (R)-enantiomer of a 1-phenylethylamine (B125046) substituent at the C-4 position was found to be more active. Molecular dynamics simulations suggest this is due to favorable cation-π interactions within the EGFR active site. nih.gov This underscores the importance of considering the three-dimensional arrangement of atoms in the design of potent and selective inhibitors.
Development of Structure-Activity Relationships for Target Selectivity
Developing structure-activity relationships is crucial for achieving target selectivity, which is a key challenge in drug discovery. By systematically modifying the furo[2,3-d]pyrimidine scaffold, it is possible to enhance selectivity for a desired target while minimizing off-target effects. For instance, a study on pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, focused on improving selectivity against antitargets like KDR to enhance tolerability. nih.gov
In the case of furo[2,3-d]pyrimidine-based EGFR inhibitors, it was noted that these compounds had a different off-target kinase profile when compared to the established drug Erlotinib. nih.gov This suggests that the furo[2,3-d]pyrimidine scaffold can be exploited to develop inhibitors with novel selectivity profiles. The strategic introduction of various substituents at different positions of the core allows for the fine-tuning of interactions with specific amino acid residues in the target kinase, thereby influencing selectivity. nih.gov
Computational Chemistry and Molecular Modeling in Furo 2,3 D Pyrimidine Research
Molecular Docking Investigations
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein. This technique has been extensively applied to furo[2,3-d]pyrimidine (B11772683) derivatives to understand their interactions with key proteins involved in disease pathways.
Derivatives of the 4,6-dimethylfuro[2,3-d]pyrimidine (B8740451) scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). nih.gov
For instance, docking studies of 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines into the active site of VEGFR-2 revealed key interactions. The furo[2,3-d]pyrimidine core typically orients itself in the hinge region of the kinase, forming crucial hydrogen bonds, while substituted moieties at the 4-position extend into hydrophobic pockets, enhancing binding affinity. nih.govnih.govnih.gov One study showed a derivative, compound 11 , forming specific hydrophobic interactions that contribute to its inhibitory activity. nih.gov Similarly, novel furo[2,3-d]pyrimidine derivatives have been designed and evaluated as dual inhibitors of PI3K and AKT, with docking studies confirming favorable binding patterns within the respective active sites. rsc.orgnih.gov
| Compound Derivative | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Compound 11 (4-substituted-2,6-dimethylfuro[2,3-d]pyrimidine) | VEGFR-2 | Not Specified | Forms hydrophobic interactions within the ATP-binding site. nih.gov |
| Compound 10b (furo[2,3-d]pyrimidine-1,3,4-thiadiazole) | PI3K/AKT-1 | Not Specified | Demonstrates an improved binding pattern with key amino acids in the binding sites. rsc.orgnih.gov |
Beyond kinases, furo[2,3-d]pyrimidine derivatives have been investigated as microtubule-targeting agents that bind to tubulin. nih.gov Microtubules are essential for cell division, making them a prime target for anticancer drugs. Docking studies have predicted that these compounds bind to the colchicine (B1669291) site on β-tubulin, at the interface with α-tubulin, thereby inhibiting tubulin polymerization. nih.govnih.gov
For example, the docked conformation of a 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidine derivative, compound 11 , showed its 4'-OMe phenyl group overlapping with the A-ring of colchicine and forming a hydrogen bond with the residue Cysβ241. nih.gov The furo[2,3-d]pyrimidine scaffold itself partially overlaps with the C-ring of colchicine, engaging in hydrophobic interactions with residues such as Leuβ253 and Lysβ250. nih.gov Another study on 5-methyl-furo[2,3-d]pyrimidine derivatives also confirmed binding at the colchicine site, with the furo[2,3-d]pyrimidine scaffold overlapping the C-ring of colchicine and forming hydrophobic interactions with Alaα180, Asnβ258, and Lysβ352. nih.gov
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Compound 11 (4-substituted-2,6-dimethylfuro[2,3-d]pyrimidine) | -5.95 | H-bond with Cysβ241; Hydrophobic interactions with Leuβ246, Alaβ248, Leuβ253, Lysβ250, Asnβ256. nih.gov |
| Compound 3 (5-methyl-furo[2,3-d]pyrimidine derivative) | -5.07 | Hydrophobic interactions with Alaα180, Asnβ258, Lysβ352, Leuβ255, Metβ259. nih.gov |
While the furo[2,3-d]pyrimidine scaffold is primarily studied for anticancer properties, the broader pyrimidine (B1678525) class has been investigated for antiviral activity. Computational docking is a key strategy for identifying potential inhibitors of viral proteases, which are essential for viral replication. nih.govdntb.gov.ua For example, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has been a major target for in silico screening campaigns to identify inhibitors. nih.govmdpi.com Although specific docking studies focusing on 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine against viral proteases are not extensively documented, the principles of targeting conserved active sites, such as the catalytic dyad in cysteine proteases, are well-established for other pyrimidine-containing heterocyclic compounds. researchgate.net These studies provide a framework for potentially exploring the antiviral applications of the furo[2,3-d]pyrimidine scaffold.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions compared to the static view provided by molecular docking. By simulating the movement of atoms over time, MD can validate docking poses, assess the stability of the ligand-protein complex, and reveal conformational changes that occur upon binding.
In Silico Predictions of Biological Activity and Target Engagement
In silico methods are pivotal for predicting the biological activity and potential targets of new chemical entities before their synthesis, saving significant time and resources. For the furo[2,3-d]pyrimidine scaffold, computational approaches are used to build predictive models based on existing data.
Docking scores, as seen in the studies on tubulin and kinase inhibitors, serve as an initial predictor of binding affinity. nih.govnih.gov Furthermore, pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. This information helps in virtual screening of compound libraries to find new hits with the desired activity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, have been developed for various pyrimidine derivatives to predict their potency against targets like cyclin-dependent kinases. These predictive models are crucial for prioritizing compounds for synthesis and experimental testing.
Bioactive Conformation Exploration and Ligand Design
A central goal of molecular modeling is the rational design of new, more effective ligands. This involves understanding the bioactive conformation of a ligand—the specific three-dimensional shape it adopts when bound to its biological target. Computational studies on furo[2,3-d]pyrimidine derivatives have focused on exploring this bioactive conformation to guide the design of improved inhibitors.
One effective strategy has been the design of conformationally restricted analogs. By incorporating rotatable single bonds into a ring system, researchers can limit the conformational flexibility of the molecule. This approach was used to design a series of 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines to explore the bioactive conformation required for dual inhibition of receptor tyrosine kinases and microtubule assembly. By systematically restricting different rotatable bonds, it was possible to identify conformations that favored potent biological activity, leading to the development of compounds with nanomolar efficacy. This iterative process of computational design, chemical synthesis, and biological evaluation exemplifies the power of molecular modeling in modern drug discovery. nih.gov
Future Directions and Therapeutic Potential of Furo 2,3 D Pyrimidin 2 Amine Scaffolds
Design and Synthesis of Novel Multi-targeted Inhibitors
The development of multi-targeted inhibitors represents a promising strategy in cancer therapy, aiming to simultaneously block multiple signaling pathways essential for tumor growth and survival. The furo[2,3-d]pyrimidine (B11772683) scaffold is an ideal framework for designing such agents.
Recent research has focused on 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted agents that inhibit both receptor tyrosine kinases (RTKs) and tubulin polymerization. nih.govnih.gov For instance, certain derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), key drivers of angiogenesis. nih.gov Concurrently, these compounds target the colchicine (B1669291) binding site on tubulin, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis. nih.gov
One notable compound from this series demonstrated nanomolar potency against tumor cell lines that overexpress VEGFR-2 and PDGFR-β. nih.gov In vivo studies using its HCl salt showed significant reduction in tumor size and vascularity in murine xenograft and allograft models, proving superior to existing drugs like docetaxel (B913) and sunitinib (B231) without overt toxicity. nih.gov This dual-action approach, combining anti-angiogenic and cytotoxic effects in a single molecule, offers a powerful strategy for future drug development.
Future design efforts in this area could involve the synthesis of libraries of 4,6-dimethylfuro[2,3-d]pyrimidin-2-amine derivatives with various substitutions at the 2-amino and other positions to optimize their activity against a panel of kinases and tubulin isoforms. The goal would be to identify compounds with tailored polypharmacology, maximizing therapeutic efficacy while minimizing off-target effects.
Table 1: Multi-targeted Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target(s) | Activity | Reference |
|---|---|---|---|
| Compound 11 (a 2,6-dimethyl analog) | VEGFR-2, PDGFR-β, Tubulin | Nanomolar potency against overexpressing cell lines | nih.gov |
Strategies for Overcoming Resistance Mechanisms in Therapeutic Applications
A significant challenge in cancer chemotherapy is the development of drug resistance. The furo[2,3-d]pyrimidine scaffold has shown promise in overcoming common resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and βIII-tubulin.
Studies on 4-substituted 5-methyl-furo[2,3-d]pyrimidines have revealed that certain compounds can circumvent Pgp-mediated drug efflux, a major contributor to multidrug resistance. Furthermore, these compounds have demonstrated efficacy against cancer cells with high levels of βIII-tubulin, a tubulin isotype associated with resistance to taxane-based chemotherapeutics. The ability of these furo[2,3-d]pyrimidine derivatives to inhibit tubulin assembly, even in the presence of these resistance mechanisms, highlights their potential as next-generation microtubule-targeting agents.
Future strategies to combat resistance will likely involve the rational design of furo[2,3-d]pyrimidine derivatives that are poor substrates for efflux pumps or that can effectively inhibit mutated or alternatively spliced target proteins. For example, in the context of kinase inhibitors, derivatives could be designed to bind to allosteric sites or to adopt conformations that are less susceptible to resistance-conferring mutations in the ATP-binding pocket. The development of derivatives targeting novel pathways, such as the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations in acute myeloid leukemia (AML), is another promising avenue. imtm.cz
Application of Advanced Drug Design Methodologies
Advanced drug design methodologies, such as bioisosteric modification and scaffold hopping, are crucial for optimizing the pharmacological properties of lead compounds and exploring novel chemical space.
Bioisosteric Modification: The furo[2,3-d]pyrimidine scaffold is itself a bioisostere of the purine (B94841) ring system, which allows it to interact with a multitude of biological targets that recognize purines. Further bioisosteric modifications can be applied to enhance potency, selectivity, and pharmacokinetic properties. For instance, replacing a metabolically labile group with a more stable bioisostere can improve a compound's half-life. Similarly, introducing different functional groups can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target protein.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features required for biological activity. Scaffold hopping from a thienopyrimidine core has successfully identified furano[2,3-d]pyrimidine amides as potent inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. researchgate.netnih.gov This approach can lead to the discovery of novel intellectual property and compounds with improved drug-like properties. Future applications could involve using the this compound core as a starting point to hop to other heterocyclic systems, potentially uncovering new classes of inhibitors for various therapeutic targets.
Identification and Validation of New Biological Targets for Furo[2,3-d]pyrimidines
While kinases and tubulin are well-established targets for furo[2,3-d]pyrimidine derivatives, ongoing research is continually identifying and validating new biological targets for this versatile scaffold.
As mentioned, Notum has emerged as a novel target for furo[2,3-d]pyrimidine-based inhibitors, with potential applications in modulating Wnt signaling in the central nervous system. researchgate.netnih.gov Another important target is FLT3, particularly in the context of AML, where mutations lead to constitutive activation of the kinase. imtm.cz Novel furo[2,3-d]pyrimidine derivatives have been identified as potent FLT3-ITD inhibitors, offering a potential new therapeutic strategy for this aggressive leukemia. imtm.cz
Future research will likely leverage chemoproteomics and other target identification technologies to uncover additional biological targets for the furo[2,3-d]pyrimidine scaffold. This could expand the therapeutic applications of this compound class into new disease areas beyond oncology, such as inflammatory and neurodegenerative disorders.
Table 2: Emerging Biological Targets for Furo[2,3-d]pyrimidine Scaffolds
| Target | Therapeutic Area | Rationale | Reference |
|---|---|---|---|
| Notum | CNS Disorders | Negative regulator of Wnt signaling | researchgate.netnih.gov |
| FLT3-ITD | Acute Myeloid Leukemia | Constitutively active kinase in AML | imtm.cz |
Integration of Synthetic Chemistry and Computational Approaches for Drug Discovery Advancement
The synergy between synthetic chemistry and computational approaches is paramount for accelerating the drug discovery process for furo[2,3-d]pyrimidine-based compounds.
Computational Approaches: Molecular docking and molecular dynamics simulations are instrumental in understanding the binding modes of furo[2,3-d]pyrimidine derivatives with their target proteins. rsc.org These computational tools can predict how different substitutions on the scaffold will affect binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. For example, docking studies have been used to elucidate the interactions of furo[2,3-d]pyrimidine derivatives with the active sites of PI3K, AKT, and FLT3. imtm.czrsc.org
Synthetic Chemistry: The insights gained from computational studies inform the design of new synthetic targets. Efficient and versatile synthetic routes are essential for creating libraries of novel furo[2,3-d]pyrimidine derivatives for biological screening. The development of novel synthetic methodologies will enable the exploration of a wider range of chemical space and the introduction of greater molecular diversity.
The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a key driver of future advancements in the field. This integrated approach will facilitate the rapid optimization of lead compounds and the discovery of new clinical candidates based on the this compound and related scaffolds.
Q & A
Q. What are the established synthetic routes for 4,6-dimethylfuro[2,3-d]pyrimidin-2-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of a furopyrimidine core. For example, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine is a key intermediate, synthesized via cyclization of substituted precursors under reflux conditions (e.g., using acetic acid or toluene as solvents). Subsequent amination at the 4-position is achieved via Buchwald-Hartwig coupling or nucleophilic substitution, using palladium catalysts (e.g., Pd(OAc)₂, XPhos) and amines . Intermediates are characterized by 1H/13C NMR , HRMS , and HPLC to confirm purity and structural integrity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assignments of methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~4.5–7.3 ppm) confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves the fused furopyrimidine ring system and confirms substituent geometry. SHELX software is widely used for refinement .
Q. How do structural modifications (e.g., substituents) influence physicochemical properties?
The methyl groups at positions 4 and 6 enhance steric hindrance, reducing reactivity at these sites. Electron-donating substituents (e.g., methoxy groups) on aryl amines increase solubility but may reduce metabolic stability. Substituent effects are quantified via Hammett plots or computational models (e.g., DFT calculations) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Catalyst Screening : Pd₂(dba)₃ with JohnPhos improves coupling efficiency for sterically hindered amines .
- Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance reaction rates in Buchwald-Hartwig aminations .
- Microwave Irradiation (MWI) : Reduces reaction times from 48 hours to <12 hours while maintaining yields >80% .
Q. How to resolve contradictions in biological activity data across assays?
- Target Selectivity Profiling : Use kinase inhibition panels to distinguish off-target effects .
- Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological environments, as protonation states affect binding .
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways that may skew IC₅₀ values .
Q. What computational strategies predict binding modes to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase domains).
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes .
- QSAR Models : Correlate substituent electronic parameters (σ, π) with antibacterial or anticancer activity .
Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray)?
- Dynamic Effects : Rotamers or tautomers may cause splitting in NMR but not in static X-ray structures. Use variable-temperature NMR to detect conformational flexibility .
- Impurity Identification : LC-MS traces (e.g., [M+Na]+ adducts) differentiate synthetic byproducts from genuine structural anomalies .
Q. What is the compound’s role in multi-target drug discovery pipelines?
- Kinase Inhibition : Acts as a ATP-competitive inhibitor for EGFR or CDK2 due to its planar heterocyclic core .
- Antibacterial Activity : Disrupts biotin carboxylase (e.g., in Mycobacterium tuberculosis) via hydrogen bonding to conserved residues .
- Prodrug Development : Functionalization with phosphate groups (e.g., at the 4-position) enhances water solubility for parenteral formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
